Boiling Point Elevation Over Parent Indolenine
2,3,3-Trimethyl-5-phenyl-3H-indole exhibits a boiling point of 367.4°C at 760 mmHg, significantly exceeding the 228–229°C boiling point of the unsubstituted parent scaffold 2,3,3-trimethylindolenine (CAS 1640-39-7) . This 139°C elevation is attributed to the increased molecular weight (235.32 vs. 159.23 g/mol) and enhanced intermolecular π-stacking interactions introduced by the C5-phenyl ring. In comparison, the C5-bromo derivative (CAS 54136-24-2) boils at approximately 285°C, and the C5-nitro derivative (CAS 3484-22-8) at an intermediate range, indicating that the phenyl group imparts the largest boiling point increment among common C5 substituents .
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 367.4°C at 760 mmHg |
| Comparator Or Baseline | 2,3,3-Trimethylindolenine: 228–229°C at 744 mmHg; 5-Bromo-2,3,3-trimethyl-3H-indole: ~285°C at 760 mmHg |
| Quantified Difference | +139°C vs. parent indolenine; +82°C vs. 5-bromo analog |
| Conditions | Measured at atmospheric pressure (760 mmHg) per standard physicochemical characterization |
Why This Matters
The elevated boiling point enables higher-temperature reaction conditions in solvent-free or high-boiling-solvent syntheses (e.g., cyanine dye condensations in dichlorobenzene at >150°C) without premature distillation loss, and alters the preferred purification method from distillation (viable for parent indolenine) to column chromatography or recrystallization.
